molecular formula C11H9ClN2O B1279663 2-(Benzyloxy)-6-chloropyrazine CAS No. 4774-18-9

2-(Benzyloxy)-6-chloropyrazine

Cat. No. B1279663
CAS RN: 4774-18-9
M. Wt: 220.65 g/mol
InChI Key: AOYRICZDNURREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08648084B2

Procedure details

Benzylalcohol (500 μL, 7.83 mmol) and potassium tert-butoxide (222.4 mg, 1.82 mmol) in anhydrous DMSO (1 mL) were reacted with 2,6-dichloropyrazine (149.7 mg, 1.00 mmol) as described in Example 19B to afford the title compound. MS (DCI/NH3) m/z 221 (M+H)+.
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
222.4 mg
Type
reactant
Reaction Step One
Quantity
149.7 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].[Cl:15][C:16]1[CH:21]=[N:20][CH:19]=[C:18](Cl)[N:17]=1>CS(C)=O>[CH2:1]([O:8][C:18]1[CH:19]=[N:20][CH:21]=[C:16]([Cl:15])[N:17]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
222.4 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
149.7 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=CN=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.